EPZ004777 - 1338466-77-5

EPZ004777

Catalog Number: EVT-267522
CAS Number: 1338466-77-5
Molecular Formula: C28H41N7O4
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, ] It is classified as an aminonucleoside and is a first-in-class inhibitor of DOT1L. [] In scientific research, EPZ004777 is primarily used as a tool to investigate the biological role of DOT1L and its potential as a therapeutic target, particularly in the context of cancer. [, , , ]

Future Directions
  • Clinical development: Although EPZ004777 showed promise in preclinical studies, its further development for clinical use has been limited. [] Future efforts could focus on developing next-generation DOT1L inhibitors with improved pharmacological properties for clinical translation. []
  • Combination therapies: Exploring the synergy between DOT1L inhibitors like EPZ004777 and other therapeutic agents, such as conventional chemotherapy or targeted therapies, could enhance treatment efficacy in leukemia and potentially other cancers. [, ]

EPZ-5676 (Pinometostat)

  • Compound Description: EPZ-5676, also known as pinometostat, is a potent and selective aminonucleoside inhibitor of DOT1L histone methyltransferase activity. [] It exhibits improved potency and drug-like properties compared to EPZ004777. [, ] EPZ-5676 has shown promising results in preclinical studies for treating MLL-rearranged leukemia, leading to complete tumor regressions in a rat xenograft model. []

MI-2-2

  • Compound Description: MI-2-2 is a small molecule inhibitor that specifically targets the interaction between MENIN and MLL. [] This interaction is crucial for the leukemogenic activity of MLL-fusion proteins. [] Studies have shown that MI-2-2 induces growth arrest and differentiation in MLL-rearranged leukemia cells. []
  • Relevance: While MI-2-2 targets the MENIN-MLL interaction, distinct from EPZ004777's direct targeting of DOT1L, both compounds ultimately disrupt the function of the MLL complex, which is essential for the survival of MLL-fusion driven leukemia. [] Importantly, research suggests a synergistic effect when MI-2-2 is used in combination with EPZ004777, effectively inhibiting MLL-AF9-induced AML in a mouse model. [] This synergy emphasizes the potential of combined approaches targeting different nodes of the MLL complex. []

SGC0946

  • Compound Description: SGC0946 is a DOT1L inhibitor. [] It directly inhibits the activity of DOT1L, similar to EPZ004777. [] Studies have shown that SGC0946 can influence the expression of cell cycle-related genes, suggesting its potential role in cancer therapy. []
  • Relevance: Both SGC0946 and EPZ004777 target and inhibit DOT1L, highlighting the importance of DOT1L as a therapeutic target. [] The studies using SGC0946 provide further evidence for the role of DOT1L in cancer cell growth and survival, aligning with the findings from research using EPZ004777. []

MU1656

  • Compound Description: MU1656 is a carbocyclic C-nucleoside analogue of EPZ004777, designed as a potent and selective DOT1L inhibitor. [] It demonstrates superior metabolic stability and lower in vivo toxicity compared to pinometostat (EPZ-5676). []
  • Relevance: The development of MU1656 stems directly from the structural features and biological activity of EPZ004777. [] Both compounds belong to the carbocyclic C-nucleoside class and exhibit potent and selective inhibition of DOT1L. [] MU1656's improved pharmacological properties highlight the potential for optimizing the core structure of EPZ004777 to enhance its therapeutic potential. []
Overview

EPZ004777 is a small-molecule inhibitor specifically targeting the H3K79 methyltransferase, DOT1L (Disruptor of Telomeric Silencing 1-like). This compound has garnered attention due to its potential therapeutic applications in treating certain types of leukemia, particularly those with mixed lineage leukemia (MLL) gene rearrangements. The compound operates by competing with S-adenosylmethionine, the natural cofactor for DOT1L, thereby inhibiting its enzymatic activity.

Source and Classification

EPZ004777 was developed by Epizyme, Inc. as part of their research into DOT1L inhibitors, which are crucial for understanding and treating MLL-rearranged leukemias. It is classified as an antineoplastic agent due to its cytostatic properties against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of EPZ004777 involves several key steps that focus on optimizing its structure for enhanced potency and stability. The synthesis begins with the preparation of key intermediates through standard organic reactions such as hydroboration, oxidation, and reductive amination.

Molecular Structure Analysis

Structure and Data

The molecular structure of EPZ004777 reveals a complex arrangement that allows it to fit into the active site of DOT1L effectively. Key features include:

  • Core Structure: The compound contains a t-butylphenyl moiety that occupies the cofactor-binding site, leading to significant structural rearrangements within DOT1L upon binding.
  • Binding Interactions: The binding mode involves critical interactions with amino acids such as Tyr312 and Thr139, which are essential for methyl transfer activity .

Structural Data

The crystal structure analysis has shown that EPZ004777 binds in a manner that disrupts the typical conformation expected when S-adenosylmethionine is present, indicating a unique mechanism of inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

EPZ004777 acts primarily through competitive inhibition of DOT1L by mimicking S-adenosylmethionine. The key reactions involved include:

  • Inhibition Mechanism: By occupying the cofactor-binding site, EPZ004777 prevents DOT1L from catalyzing the methylation of histone H3 at lysine 79 (H3K79), which is critical for gene expression regulation in leukemic cells.
  • Biochemical Assays: Various assays have been conducted to determine the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50), confirming its potency against different leukemia cell lines .
Mechanism of Action

Process and Data

The mechanism of action for EPZ004777 involves several biochemical processes:

  1. Competitive Inhibition: By binding to the active site of DOT1L, EPZ004777 competes directly with S-adenosylmethionine.
  2. Disruption of Methylation: This binding leads to a decrease in H3K79 methylation levels, which is crucial for leukemogenesis in MLL-rearranged leukemias.
  3. Cellular Impact: In vitro studies have shown that EPZ004777 effectively induces apoptosis in MLL-rearranged leukemia cells by disrupting normal histone methylation patterns .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

EPZ004777 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: The compound has been designed to resist metabolic degradation pathways that typically affect similar compounds.

Relevant Data or Analyses

Studies have indicated that EPZ004777 has a half-maximal inhibition concentration (IC50) as low as 400 picomolar against DOT1L, showcasing its high potency .

Applications

Scientific Uses

EPZ004777 is primarily used in research related to cancer therapeutics, particularly:

  • Leukemia Treatment: It shows promise in treating various forms of leukemia associated with MLL rearrangements by selectively targeting DOT1L.
  • Biochemical Research: Researchers utilize EPZ004777 to study the role of histone methylation in gene regulation and cancer biology.

Properties

CAS Number

1338466-77-5

Product Name

EPZ004777

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea

Molecular Formula

C28H41N7O4

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1

InChI Key

WXRGFPHDRFQODR-ICLZECGLSA-N

SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ004777; EPZ 004777; EPZ-004777.

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.